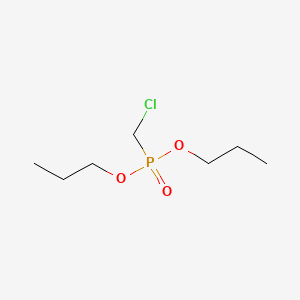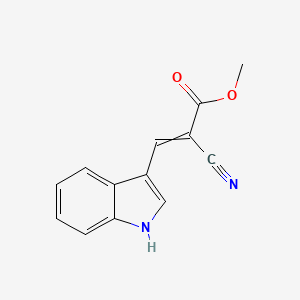
Sodium 2-nitro-1,3-dioxopropan-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-nitro-1,3-dioxopropan-2-ide is a chemical compound with the molecular formula C₃H₄NNaO₅. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in organic synthesis and as a building block in the preparation of more complex molecules.
Wirkmechanismus
Target of Action
Sodium 2-nitro-1,3-dioxopropan-2-ide, also known as sodium N-oxido-1,3-dioxopropanimine oxide, is primarily used in the preparation of phenylpyrrolopyridinylheteroarylcarboxamide derivatives . These derivatives are known to modulate c-kit protein kinases or mutant c-kit protein kinases , which play a crucial role in cell growth and survival.
Mode of Action
It is known to be involved in the synthesis of phenylpyrrolopyridinylheteroarylcarboxamide derivatives . These derivatives interact with c-kit protein kinases, potentially altering their activity and influencing cellular processes.
Biochemical Pathways
Given its role in the synthesis of compounds that modulate c-kit protein kinases , it may indirectly influence pathways regulated by these kinases, such as cell growth and survival pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role in the synthesis of phenylpyrrolopyridinylheteroarylcarboxamide derivatives . These derivatives modulate the activity of c-kit protein kinases, potentially influencing cell growth and survival.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . Other factors, such as pH and the presence of other substances, could also potentially affect its action.
Biochemische Analyse
Biochemical Properties
Sodium 2-nitro-1,3-dioxopropan-2-ide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of phenylpyrrolopyridinylheteroarylcarboxamide derivatives, which are modulators for c-kit protein kinases or mutant c-kit protein kinases. The nature of these interactions often involves the formation of ionic bonds with sodium cations and the central carbon atom flanked by nitro and carbonyl groups.
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s distinct chemical structure allows it to interact with cellular components, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s molecular structure, consisting of a central carbon atom with a nitro group and carbonyl groups, facilitates these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable when stored in a sealed, dry environment at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity is essential for its safe application in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can provide insights into its broader biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-nitro-1,3-dioxopropan-2-ide typically involves the nitration of 1,3-dioxopropane derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro compound. The process generally requires the use of nitric acid and a suitable solvent, such as acetic acid, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-nitro-1,3-dioxopropan-2-ide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Sodium 2-nitro-1,3-dioxopropan-2-ide is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including drug development and as a pharmacological tool.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate
- This compound
Comparison: this compound is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its nitro group provides a versatile functional site for various chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
34461-00-2 |
|---|---|
Molekularformel |
C3H2NNaO4 |
Molekulargewicht |
139.04 g/mol |
IUPAC-Name |
sodium;(Z)-2-nitro-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1/b3-1-; |
InChI-Schlüssel |
OQMLJRMYSFKMDS-SPNQZIMRSA-M |
SMILES |
C(=C(C=O)[N+](=O)[O-])[O-].[Na+] |
Isomerische SMILES |
C(=C(/C=O)\[N+](=O)[O-])\[O-].[Na+] |
Kanonische SMILES |
C(=C(C=O)[N+](=O)[O-])[O-].[Na+] |
| 609-32-5 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)




![2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1362461.png)





